molecular formula C10H16BrN3 B13005367 6-Bromo-N,N-dipropylpyridazin-4-amine

6-Bromo-N,N-dipropylpyridazin-4-amine

Cat. No.: B13005367
M. Wt: 258.16 g/mol
InChI Key: MNWFTXNBEQJYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N,N-dipropylpyridazin-4-amine is a chemical compound with the molecular formula C10H16BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 6 and dipropylamine groups at the nitrogen atom of the pyridazine ring makes this compound unique and of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N,N-dipropylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by the introduction of dipropylamine groups. One common method starts with the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromopyridazine is then reacted with dipropylamine under reflux conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control of reaction conditions and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dipropylpyridazin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

6-Bromo-N,N-dipropylpyridazin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dipropylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N,N-dipropylpyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of dipropylamine groups can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

6-bromo-N,N-dipropylpyridazin-4-amine

InChI

InChI=1S/C10H16BrN3/c1-3-5-14(6-4-2)9-7-10(11)13-12-8-9/h7-8H,3-6H2,1-2H3

InChI Key

MNWFTXNBEQJYDH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC(=NN=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.